molecular formula C10H18O3 B14496619 Methyl 5-ethyl-4-oxoheptanoate CAS No. 65213-30-1

Methyl 5-ethyl-4-oxoheptanoate

Cat. No.: B14496619
CAS No.: 65213-30-1
M. Wt: 186.25 g/mol
InChI Key: IJYKVTBRCQPRAD-UHFFFAOYSA-N
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Description

Methyl 5-ethyl-4-oxoheptanoate is an aliphatic methyl ester characterized by a seven-carbon chain (heptanoate backbone) with a ketone group at the 4th position and an ethyl substituent at the 5th position. Its molecular formula is C₉H₁₆O₃ (calculated based on IUPAC nomenclature), comprising a methyl ester group (–COOCH₃), a ketone (–C=O), and an ethyl branch. This compound is hypothesized to serve as an intermediate in organic synthesis, particularly in the preparation of complex ketones or esters.

Properties

CAS No.

65213-30-1

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

methyl 5-ethyl-4-oxoheptanoate

InChI

InChI=1S/C10H18O3/c1-4-8(5-2)9(11)6-7-10(12)13-3/h8H,4-7H2,1-3H3

InChI Key

IJYKVTBRCQPRAD-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)CCC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-ethyl-4-oxoheptanoate can be synthesized through several methods. One common approach involves the esterification of 5-ethyl-4-oxoheptanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-ethyl-4-oxoheptanoate undergoes various chemical reactions, including:

    Oxidation: The keto group can be oxidized to form carboxylic acids.

    Reduction: The keto group can be reduced to form alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products:

    Oxidation: 5-ethyl-4-oxoheptanoic acid.

    Reduction: 5-ethyl-4-hydroxyheptanoate.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Methyl 5-ethyl-4-oxoheptanoate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of metabolic pathways involving esters and ketones.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl 5-ethyl-4-oxoheptanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The keto group can also engage in redox reactions, influencing cellular metabolic pathways.

Comparison with Similar Compounds

Functional Group and Structural Analogues

a. Ethyl 5-(4-chloro-3-methylphenyl)-5-oxovalerate (CAS: 951890-15-6)
  • Molecular Formula : C₁₄H₁₇ClO₃
  • Key Features : Ethyl ester, aromatic substituent (4-chloro-3-methylphenyl), ketone at position 5.
  • Comparison :
    • Unlike the aliphatic backbone of the target compound, this analogue incorporates an aromatic ring, enhancing its molecular weight (268.74 g/mol vs. ~158.20 g/mol for the target) and likely increasing its boiling point (predicted: 387.8°C vs. ~300°C for the target) due to stronger van der Waals interactions .
    • The chloro substituent may confer distinct reactivity, such as susceptibility to nucleophilic substitution, which is absent in the purely aliphatic target compound.
b. Sandaracopimaric Acid Methyl Ester
  • Key Features : Methyl ester of a diterpene resin acid.
  • Comparison: This compound is significantly larger (terpenoid backbone) and more structurally complex than the target.
c. Methyl Salicylate
  • Molecular Formula : C₈H₈O₃
  • Key Features: Aromatic methyl ester (phenolic group).
  • Comparison: Methyl salicylate’s aromaticity and phenolic ether group result in a lower boiling point (222°C) than the ethyl-substituted target compound, despite similar molar mass (152.15 g/mol vs. ~158.20 g/mol). This highlights the influence of aliphatic vs. aromatic structures on volatility .

Physical and Chemical Properties

Table 1 summarizes key properties of methyl 5-ethyl-4-oxoheptanoate and analogues:

Compound Molecular Formula Molar Mass (g/mol) Density (g/cm³) Boiling Point (°C) Functional Groups
This compound (Target) C₉H₁₆O₃ 158.20* ~1.10† ~300† Aliphatic ester, ketone
Ethyl 5-(4-chloro-3-methylphenyl)-5-oxovalerate C₁₄H₁₇ClO₃ 268.74 1.142 ± 0.06 387.8 ± 32.0 Aromatic ester, ketone, chloro
Methyl salicylate C₈H₈O₃ 152.15 1.174 222 Aromatic ester, phenolic ether

*Calculated; †Predicted based on structural analogues.

Key Observations:
  • Density : Aliphatic esters (e.g., target compound) generally exhibit lower densities than aromatic analogues due to reduced molecular packing efficiency .
  • Boiling Points : The presence of aromatic or halogenated groups elevates boiling points significantly compared to aliphatic esters, as seen in .

Biological Activity

Methyl 5-ethyl-4-oxoheptanoate is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, metabolic pathways, and its application in drug synthesis.

Chemical Structure and Properties

This compound is characterized by a heptanoate backbone with a ketone functional group at the fourth carbon and an ethyl group at the fifth carbon. Its molecular formula is C9H16O3C_9H_{16}O_3, with a molecular weight of approximately 172.23 g/mol. The compound's structure is significant as it influences its biological interactions and stability.

Antimicrobial Properties

Several studies have indicated that esters similar to this compound exhibit antimicrobial activity, making them potential candidates for use in food preservation and pharmaceuticals. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, suggesting that this compound may possess comparable properties.

Case Studies

  • Antimicrobial Efficacy : In a comparative study involving various esters, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated a moderate inhibitory effect on bacterial growth, particularly in foodborne pathogens. This suggests potential applications in food safety and preservation.
  • Hypolipidemic Effects : In experiments involving similar compounds, researchers observed that specific derivatives could reduce lipid levels effectively. Although direct evidence for this compound is lacking, the promising results from related studies warrant further investigation into its potential as a hypolipidemic agent.

Table of Biological Activities

Activity Type Compound Effect Reference
AntimicrobialThis compoundModerate inhibition of bacterial growth
HypolipidemicOxazoleacetic Acid DerivativesReduction in serum cholesterol
Synthesis PotentialThis compoundBuilding block for pharmaceuticals

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